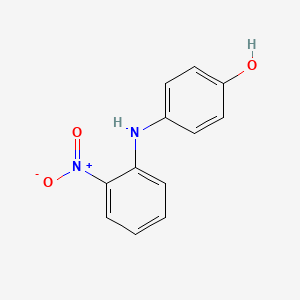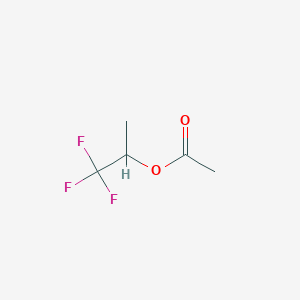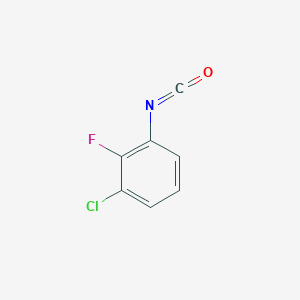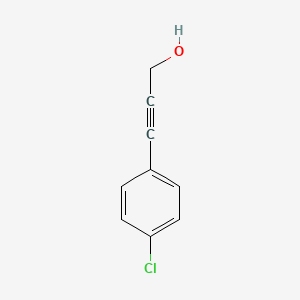
铝镍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum, compd. with nickel (1:1), also known as AlNi, is a compound that consists of aluminum and nickel in a 1:1 ratio . It is used in various applications such as catalysts, electrochemical systems, and magnetic materials. It is also used in strengthening constituent in high-temperature nickel-base superalloys, coating blades in gas turbines and jet engines .
Synthesis Analysis
Nickel aluminide can be formed by hot pressing or by cold pressing and sintering, but the former method produces by far the best results . The time of Ni deposition in the bath and the temperature/time of annealing influence the intermetallic type, thickness, and crystallinity .
Molecular Structure Analysis
The molecular formula of Aluminum, compd. with nickel (1:1) is AlNi . The average mass is 85.675 Da and the mono-isotopic mass is 84.916885 Da .
Chemical Reactions Analysis
Molecular dynamics simulations have been performed to investigate the thermochemical behavior of aluminum-coated nickel particles in the size range of 4–13 nm . The atomic interactions are captured using an embedded atom model . The reactions appear to occur during the 100 ns that represent the shock front .
科学研究应用
火箭推进
用镍包覆的铝纳米粒子被用作火箭固体推进剂中的燃料添加剂。 镍涂层有助于防止铝表面形成氧化层,从而提高其反应性和效率 .
高温耐受性
包括含铝的镍合金在内的镍合金被用于燃气轮机发动机和涡轮叶片等高温应用。 通过在镍合金表面形成铝化镍化合物来使镍合金铝化,可以提高其抗氧化性 .
机械性能增强
由镍和铝结合形成的金属间化合物Ni3Al表现出改进的机械性能。 这种材料是通过火花等离子体烧结等工艺获得的,以其结构完整性而闻名 .
热稳定性
铝镍二元合金表现出增强的热稳定性。 由Al3Ni共晶相增强的合金与纯铝相比具有更高的屈服强度,使其适用于需要热弹性的应用 .
防护涂层
镍铝化物涂层由于其耐用性和耐磨损和腐蚀性而被应用于机械和建筑物以进行保护。 这些涂层已经使用很长时间了,并且一直因其保护性能而受到重视 .
安全和危害
未来方向
Aluminum, compd. with nickel (1:1) offers exciting possibilities for advancing scientific discoveries. Its unique properties make it ideal for various applications, such as catalysts, electrochemical systems, and magnetic materials. Future research could focus on improving the mechanical properties of aluminum alloys by heat treatment .
作用机制
Target of Action
Aluminium-nickel, also known as “Aluminum, compd. with nickel (1:1)”, is primarily targeted towards high-temperature applications . This compound has been developed with the goal of targeting applications that require superior thermomechanical properties, including high stability, low expansion, fracture tolerance, and a valuable combination of strength and ductility .
Mode of Action
The interaction of Aluminium-nickel with its targets involves a unique process. For instance, in the fabrication of Aluminum nanowires (NWs), a mechanism of Nickel (Ni)-catalyzed reduction of Al2O3 has been proposed . This Ni-catalyzed reduction successfully suppresses the formation of defects such as gaps and oxide scale, thereby improving the physical bonding of the interface .
Biochemical Pathways
For instance, heavy metals like Nickel can alter protein function and enzyme activity, disrupt native proteins’ functions by binding to free thiols or other functional groups, and catalyze the oxidation of amino acid side chains .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and overall effect .
Result of Action
The molecular and cellular effects of Aluminium-nickel action are primarily observed in its interaction with other materials and its role in enhancing the mechanical properties of alloys. For example, the application of a Nickel coating on Aluminum substrates followed by heat treatment has been shown to improve the mechanical properties of Aluminum alloys .
生化分析
Biochemical Properties
The biochemical properties of Aluminum, compound with nickel (1:1) are not well-documented. Nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, and these essential enzymes catalyze a variety of remarkable chemical reactions . Aluminum, on the other hand, has been associated with starch, sucrose, and other carbohydrate metabolic pathways .
Cellular Effects
The cellular effects of Aluminum, compound with nickel (1:1) are not well-studied. Studies on similar compounds suggest that nickel additions can influence the microstructure and ultimate tensile strength of alloys .
Molecular Mechanism
Temporal Effects in Laboratory Settings
The temporal effects of Aluminum, compound with nickel (1:1) in laboratory settings are not well-documented. Studies on similar compounds suggest that the effects of nickel additions on the microstructure and ultimate tensile strength of alloys can be observed over time .
Dosage Effects in Animal Models
The dosage effects of Aluminum, compound with nickel (1:1) in animal models have not been studied extensively
Metabolic Pathways
The metabolic pathways involving Aluminum, compound with nickel (1:1) are not well-documented. Nickel ions are known to be involved in various metabolic pathways in organisms .
Transport and Distribution
Subcellular Localization
The subcellular localization of Aluminum, compound with nickel (1:1) is not well-documented. Studies on similar compounds suggest that nickel ions can be localized in various subcellular compartments .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Aluminum, compd. with nickel (1:1) can be achieved through a simple reaction between aluminum and nickel salts in an aqueous solution.", "Starting Materials": [ "Aluminum metal", "Nickel chloride (NiCl2)", "Distilled water" ], "Reaction": [ "Dissolve 1 mole of nickel chloride (NiCl2) in 500 mL of distilled water in a beaker.", "Add 1 mole of aluminum metal to the beaker containing the nickel chloride solution.", "Stir the mixture for 30 minutes at room temperature.", "Filter the mixture to remove any unreacted aluminum metal.", "Wash the filtered product with distilled water to remove any impurities.", "Dry the product in an oven at 100°C for 2 hours.", "The resulting product is Aluminum, compd. with nickel (1:1)." ] } | |
| 12003-78-0 | |
分子式 |
AlH3Ni |
分子量 |
88.699 g/mol |
IUPAC 名称 |
alumane;nickel |
InChI |
InChI=1S/Al.Ni.3H |
InChI 键 |
YYCNOHYMCOXPPJ-UHFFFAOYSA-N |
SMILES |
[Al].[Ni] |
规范 SMILES |
[AlH3].[Ni] |
| 12003-78-0 12704-83-5 |
|
物理描述 |
DryPowde |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


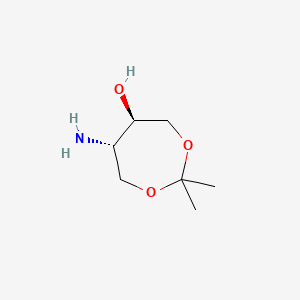


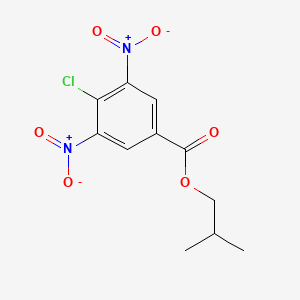

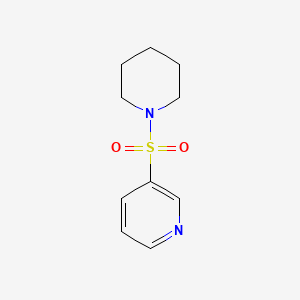
![Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1587800.png)


